(2E)-3-(2-bromo-5-ethoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound with a unique structure that includes bromine, ethoxy, oxo, and toluidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]BENZYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE AMINO BENZOIC ACID: Shares similar structural features but includes a thiazolidinylidene group.
4-ETHOXY-4-OXOBUTYLZINC BROMIDE: Contains ethoxy and bromine groups but differs in its overall structure and applications.
Uniqueness
3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H20BrNO5 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(E)-3-[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20BrNO5/c1-3-26-17-10-14(6-9-20(24)25)16(21)11-18(17)27-12-19(23)22-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,22,23)(H,24,25)/b9-6+ |
InChI Key |
JAWWUTUWYBNTAG-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.